6-Amino-1-methylpyridin-2(1H)-one hydrochloride
Description
Properties
IUPAC Name |
6-amino-1-methylpyridin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-8-5(7)3-2-4-6(8)9;/h2-4H,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAGCEPFCMXBLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC=C1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089316-13-0 | |
| Record name | 6-amino-1-methyl-1,2-dihydropyridin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-methylpyridin-2(1H)-one hydrochloride typically involves the reaction of 2-chloro-6-methylpyridine with ammonia or an amine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the reaction proceeds efficiently.
Industrial Production Methods
In an industrial setting, the production of 6-Amino-1-methylpyridin-2(1H)-one hydrochloride may involve a continuous flow process where the reactants are continuously fed into a reactor. This method allows for the efficient production of large quantities of the compound while maintaining consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-methylpyridin-2(1H)-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinone oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
6-Amino-1-methylpyridin-2(1H)-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Amino-1-methylpyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with other molecules, while the pyridinone ring can participate in π-π interactions. These interactions can affect the compound’s biological activity and its ability to modulate various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 6-amino-1-methylpyridin-2(1H)-one hydrochloride with four structurally related pyridinone derivatives, emphasizing differences in substituents, physicochemical properties, and applications.
Table 1: Comparative Analysis of Pyridinone Derivatives
Key Comparisons
Positional Isomerism (6-Amino vs. 3-Amino) The 6-amino isomer (target compound) and 3-amino-1-methylpyridin-2(1H)-one hydrochloride () share identical molecular formulas but differ in amino group placement. In contrast, the 3-amino isomer may exhibit reduced planarity due to steric hindrance from the methyl group.
Functional Group Variants (Amino vs. Hydroxyl) Replacing the 6-amino group with a hydroxyl group (6-hydroxypyridin-2(1H)-one hydrochloride, ) transforms the compound into an endogenous metabolite involved in iron chelation. The hydroxyl group’s lower basicity compared to the amino group reduces its solubility in acidic environments, limiting its utility in drug formulations.
Structural Complexity and Solubility The phenethyl-substituted derivative () demonstrates how bulky substituents (e.g., 3,4-dihydroxyphenethyl) increase molecular weight and reduce aqueous solubility. However, the phenolic hydroxyl groups confer antioxidant activity, a property absent in the simpler target compound.
Ring Saturation and Pharmaceutical Relevance The dihydropyridinone ring in 1-(4-aminophenyl)-3-chloro-5,6-dihydropyridin-2(1H)-one () introduces conformational flexibility, making it a key impurity in Apixaban synthesis. In contrast, the fully aromatic pyridinone ring in the target compound likely enhances binding to flat enzymatic active sites.
Counterion and Stability
- All compounds except the Apixaban impurity () include hydrochloride counterions, which improve crystallinity and shelf stability. The absence of a counterion in may contribute to its classification as a low-purity impurity.
Research Findings and Implications
- Synthetic Challenges: The synthesis of 6-amino-1-methylpyridin-2(1H)-one hydrochloride requires precise regioselective amination to avoid isomer formation, as seen in .
- Biological Activity: Unlike the hydroxyl variant (), the amino group in the target compound may enable hydrogen bonding with biological targets, enhancing inhibitory potency.
- Regulatory Considerations : Structural similarities to pharmaceutical impurities (e.g., ) underscore the need for rigorous purity profiling during drug development.
Biological Activity
6-Amino-1-methylpyridin-2(1H)-one hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-cancer, and enzyme inhibitory activities, supported by relevant research findings and data tables.
Chemical Structure and Properties
6-Amino-1-methylpyridin-2(1H)-one hydrochloride features an amino group attached to a pyridinone ring, which contributes to its unique chemical properties. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the synthesis of numerous derivatives that may exhibit enhanced biological activities .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against a range of bacterial strains. Research indicates that derivatives of 6-amino-1-methylpyridin-2(1H)-one hydrochloride exhibit significant antibacterial effects. For instance, a study found that certain synthesized compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 8 to 128 μg/mL against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of 6-Amino-1-methylpyridin-2(1H)-one Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| HD6 | Bacillus subtilis | 8 | 8 |
| HD6 | Staphylococcus aureus | 16 | 16 |
| HD6 | Pseudomonas aeruginosa | 32 | 32 |
Anti-Cancer Activity
Research has also explored the anti-cancer potential of this compound. A derivative from a related pyridinone family exhibited potent anti-cancer activity against various cancer cell lines, including glioblastoma and breast cancer cells. The compound showed enhanced cytotoxicity when combined with clinically relevant small molecule inhibitors .
Table 2: Anti-Cancer Activity of Pyridinone Derivatives
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| 5o | Glioblastoma | 5 |
| 5o | Breast Cancer | 10 |
| 5o | Lung Cancer | 7 |
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its role as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme is implicated in various inflammatory processes, and inhibition can lead to therapeutic benefits in conditions such as hypertension and pain management. Studies have shown that specific derivatives exhibit strong sEH inhibitory activity .
The mechanism through which 6-amino-1-methylpyridin-2(1H)-one hydrochloride exerts its biological effects involves interactions with biomolecules. The amino group can form hydrogen bonds with target proteins, while the pyridinone ring engages in π-π interactions, influencing various biochemical pathways . This dual interaction capability enhances its potential as a pharmaceutical agent.
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyridine derivatives where one compound demonstrated significant antibacterial activity alongside low toxicity levels in human red blood cells. This highlights the potential for developing safe therapeutic agents from this chemical scaffold .
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling 6-Amino-1-methylpyridin-2(1H)-one hydrochloride in laboratory settings?
- Methodological Answer : The compound exhibits acute oral toxicity (H302), skin irritation (H315), and eye irritation (H319) . Researchers must:
- Use fume hoods for dust control and wear nitrile gloves, lab coats, and safety goggles.
- Avoid inhalation via proper ventilation (e.g., local exhaust systems).
- Store in sealed containers under inert gas to prevent degradation.
- Emergency protocols: For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes.
Q. How can the hydrochloride moiety in this compound be analytically confirmed?
- Methodological Answer : Use pharmacopeial chloride identification tests:
- Test A : Dissolve 20 mg/mL in water; add silver nitrate to precipitate AgCl (white, insoluble in HNO₃) .
- Test B : Verify via ion chromatography or potentiometric titration for chloride content quantification .
Q. What synthetic routes are recommended for preparing 6-Amino-1-methylpyridin-2(1H)-one hydrochloride?
- Methodological Answer : Adapt methods from structurally related pyridinones:
- Example : Reflux 4-amino-2-methyl-6-chloropyrimidine with a substituted aniline in ethanol/HCl (1:10 ratio) at 100°C for 12 hours. Recrystallize from ethanol/ice water for purity (yield ~60%) .
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, aqueous mobile phase) .
Advanced Research Questions
Q. How can computational tools optimize synthetic routes for derivatives of this compound?
- Methodological Answer :
- Use predictive databases (e.g., PISTACHIO, REAXYS) to score precursor relevance and reaction feasibility .
- Apply density functional theory (DFT) to model protonation sites (e.g., aromatic nitrogen para to substituents) and predict hydrogen-bonding patterns in crystals .
Q. What strategies resolve contradictions in crystallographic data for hydrochloride salts of pyridinone derivatives?
- Methodological Answer :
- Perform high-resolution X-ray diffraction with restrained refinement for H-atom positions (e.g., N–H distance: 0.88 ± 0.01 Å) .
- Validate using solid-state NMR to confirm chloride ion coordination and hydrogen-bonding networks (e.g., layers parallel to (0 1 0) planes) .
Q. How can derivatives of this compound be designed for enhanced antimicrobial activity?
- Methodological Answer :
- Modify the pyridinone core via:
- Substitution : Introduce halogenated or hydroxyl groups at position 4 (see for NH₄OH-mediated synthesis).
- Hybridization : Conjugate with dihydropyrimidine-2(1H)-one scaffolds to exploit broad-spectrum bioactivity .
- Screen derivatives using broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria.
Q. What analytical techniques characterize environmental hazards during accidental release of this compound?
- Methodological Answer :
- Environmental Sampling : Use LC-MS/MS to detect residues in water (LOQ: 0.1 ppb).
- Toxicity Profiling : Conduct Daphnia magna acute toxicity tests (OECD 202) to assess EC₅₀ values .
- Mitigation : Neutralize spills with activated carbon and dispose as hazardous waste (pH-adjusted incineration) .
Data Interpretation & Experimental Design
Q. How should researchers address discrepancies in purity assessments between HPLC and loss-on-drying tests?
- Methodological Answer :
- Root Cause : Residual solvents or hygroscopicity may inflate loss-on-drying results.
- Resolution : Cross-validate using Karl Fischer titration for water content and GC-MS for volatile impurities .
Q. What experimental controls are essential when studying the compound’s stability under varying pH conditions?
- Methodological Answer :
- Controls : Include (1) inert atmosphere (N₂) to prevent oxidation, (2) buffer solutions (pH 1–13), and (3) temperature-controlled UV-Vis spectroscopy for degradation kinetics.
- Endpoint Analysis : Monitor chloride release via ion-selective electrodes to confirm HCl dissociation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
